(2R, 4S)-1-(2S)-Argatroban
Description
Structure
3D Structure
Properties
CAS No. |
189264-04-8 |
|---|---|
Molecular Formula |
C23H36N6O5S |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
(2R,4S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15?,17-,18+/m0/s1 |
InChI Key |
KXNPVXPOPUZYGB-UNPWZGGWSA-N |
Isomeric SMILES |
C[C@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of Argatroban
Established Synthetic Pathways for Argatroban (B194362)
Several synthetic routes for Argatroban have been developed, each with distinct strategies for constructing the molecule's core structure. These pathways often involve the coupling of a substituted piperidine (B6355638) carboxylic acid moiety with a protected L-arginine derivative, followed by the introduction of the quinoline (B57606) sulfonyl group.
Amido Protecting Group Strategy Utilizing N-tBoc Protected Nitro-L-Arginine
A common strategy in Argatroban synthesis involves the use of protecting groups to prevent unwanted side reactions at reactive sites on the L-arginine backbone. The tert-butyloxycarbonyl (Boc) group is frequently employed to protect the α-amino group of nitro-L-arginine. nih.govresearchgate.net This N-α-Boc-N-ω-nitro-L-arginine intermediate is then coupled with a piperidine derivative. nih.govresearchgate.net
One established route starts with 4-methyl-piperidine and prepares the intermediate (2R, 4R)-4-methyl-2-ethyl-piperidine. This is followed by condensation with N-tBoc protected nitro-L-arginine. newdrugapprovals.orgblogspot.com After the coupling reaction, the Boc protecting group is removed, typically using an acid such as hydrogen chloride in ethyl acetate (B1210297), to free the amino group for the subsequent reaction. newdrugapprovals.orgdrugfuture.com This deprotection step is crucial for the next stage of the synthesis.
The general steps in this strategy are outlined below:
| Step | Description | Key Reagents/Intermediates |
|---|---|---|
| 1 | Protection of L-arginine | Nitro-L-arginine, (Boc)2O |
| 2 | Synthesis of piperidine derivative | 4-methylpiperidine |
| 3 | Condensation | N-α-Boc-N-ω-nitro-L-arginine, (2R, 4R)-4-methyl-2-piperidine-carboxylate derivative |
| 4 | Deprotection of Boc group | HCl in ethyl acetate |
Quinoline Sulfonyl Chloride Condensation Approaches
Following the removal of the Boc protecting group, the free amino group of the arginine moiety is condensed with 3-methylquinoline-8-sulfonyl chloride. newdrugapprovals.orgdrugfuture.com This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) (TEA), in a suitable solvent like dichloromethane (B109758) or chloroform. newdrugapprovals.orgdrugfuture.com This step introduces the quinoline sulfonyl group, a key structural feature of Argatroban.
An alternative pathway involves the condensation of nitro-L-arginine with 3-methyl-8-quinoline sulfonyl chloride prior to its reaction with the (2R, 4R)-4-methyl-2-piperidinecarboxylate intermediate. newdrugapprovals.orgblogspot.com The final steps in these sequences generally involve hydrolysis of any ester groups, followed by hydrogenation to remove the nitro protecting group from the guanidino function and reduce the quinoline ring to a tetrahydroquinoline ring, yielding Argatroban. newdrugapprovals.orgdrugfuture.com The hydrogenation is often performed using a palladium on carbon (Pd/C) catalyst. newdrugapprovals.orgdrugfuture.com
A summary of the condensation and final steps is provided below:
| Step | Description | Key Reagents |
|---|---|---|
| 1 | Condensation with sulfonyl chloride | 3-methylquinoline-8-sulfonyl chloride, Triethylamine |
| 2 | Hydrolysis (if ester is present) | NaOH in ethanol-water |
| 3 | Hydrogenation (deprotection and reduction) | H2, Pd/C |
Hybrid Solid-Phase and Liquid-Phase Synthesis Methodologies
To streamline the synthesis of Argatroban and potentially improve yields and purity, hybrid solid-phase and liquid-phase synthesis methodologies have been explored. chemicalbook.comambiopharm.com Solid-phase peptide synthesis (SPPS) offers advantages in terms of simplified purification, as reagents and byproducts can be washed away from the resin-bound peptide. rsc.org
In one patented approach, (2R, 4R)-N-Fmoc-4-methyl-2-piperidine carboxylic acid is attached to a polymer resin. google.com The fluorenylmethyloxycarbonyl (Fmoc) protecting group is then removed, and the resin-bound piperidine derivative is coupled with a protected arginine derivative, Fmoc-Arg(X)-OH. google.com After another deprotection step, the resulting intermediate is condensed with 3-methyl-1,2,3,4-tetrahydrofuran-8-sulfonyl chloride. google.com Finally, the crude Argatroban is cleaved from the resin. google.com While this method avoids some of the challenges of liquid-phase synthesis, it can be complex and may use expensive reagents, making it less suitable for large-scale industrial production. ambiopharm.comgoogle.com
Stereoselective Synthesis and Chiral Resolution Techniques
Argatroban has four asymmetric carbons, leading to the possibility of multiple stereoisomers. newdrugapprovals.org The desired biological activity is predominantly associated with the (2R, 4S) configuration. Therefore, controlling the stereochemistry during synthesis is paramount.
Separation of Diastereomers in Intermediate Stages
A key strategy for obtaining the correct stereoisomer of Argatroban involves the separation of diastereomers at an intermediate stage of the synthesis. nih.govresearchgate.net When a racemic or diastereomeric mixture of the piperidine carboxylic acid derivative is used, its condensation with the chiral L-arginine derivative results in a mixture of diastereomers. nih.govresearchgate.net
For instance, the condensation of (+/-)-trans-benzyl 4-methylpipecolic acid ester with N(alpha)-Boc-N(omega)-nitro-L-arginine produces two diastereomers. nih.govresearchgate.net These diastereomers exhibit different physical properties and can be separated using techniques like flash chromatography. nih.govresearchgate.netdrugfuture.com Once the desired diastereomer is isolated, it is carried forward through the remaining synthetic steps to produce the stereochemically pure Argatroban precursor. nih.govresearchgate.net Another approach to separate diastereomers involves crystallization with a chiral resolving agent, such as L-tartaric acid. uantwerpen.begoogle.com
Biocatalytic Transformations for Enantiopure Synthons (e.g., (R)- and (S)-synthons)
Biocatalysis offers a powerful tool for the synthesis of enantiomerically pure building blocks, or synthons, for complex molecules like Argatroban. researchgate.netgoogle.com Enzymes can catalyze reactions with high stereoselectivity, providing access to chiral intermediates that are difficult to obtain through traditional chemical methods. nih.gov
For the synthesis of Argatroban, biocatalytic transformations have been employed to produce enantiomerically pure (R)- and (S)-synthons of the 3-methyl-1,2,3,4-tetrahydroquinoline (B2921594) moiety. researchgate.netgoogle.com An enzymatic approach has been developed for the synthesis of both enantiomerically pure (3R)- and (3S)-methyl-1,2,3,4-tetrahydroquinoline. google.com This allows for the synthesis of the separate (21R)- and (21S)-diastereoisomers of Argatroban, which are typically produced as a mixture in the final hydrogenation step of the chemical synthesis. uantwerpen.beresearchgate.net The use of lipases in transesterification reactions has also been explored to achieve kinetic resolution of racemic intermediates, yielding enantiomerically enriched compounds. google.com
Asymmetric Hydrogenation Strategies for Chiral Precursors
The synthesis of Argatroban relies critically on establishing the correct stereochemistry of its constituent parts. One of the key chiral building blocks is the (2R,4R)-4-methyl-2-piperidine carboxylic acid moiety. researchgate.net Asymmetric hydrogenation of prochiral precursors is a primary strategy to obtain the required enantiopure intermediates. buchler-gmbh.com This process involves the addition of hydrogen across a double bond in a precursor molecule, guided by a chiral catalyst to produce a specific stereoisomer.
Various strategies are employed to achieve high enantioselectivity. A common approach involves the catalytic asymmetric hydrogenation of a suitable 4,5-dehydropiperidine precursor. researchgate.net Transition metal complexes, particularly those based on Iridium (Ir), Rhodium (Rh), Ruthenium (Ru), and Palladium (Pd), are frequently used. buchler-gmbh.com The stereochemical outcome is highly dependent on the chiral ligands coordinated to the metal center. For instance, chiral diphosphinite ligands like H8-BINAPO, derived from H8-BINOL, have been successfully used in the Ir-catalyzed asymmetric hydrogenation of quinolines, achieving high enantioselectivity (up to 97% ee). researchgate.net Similarly, cinchona alkaloid-based ligands are widely employed in the asymmetric hydrogenation of ketones, imines, and olefins to produce chiral alcohols, amines, and other valuable intermediates. buchler-gmbh.com
The choice of catalyst and reaction conditions is paramount. For example, Ru-BINAP complexes are noted for their effectiveness in enhancing enantioselectivity in these types of transformations. Researchers have also explored using a "transient chiral auxiliary" strategy, where an achiral precursor is catalytically converted to include a chiral element that then directs a subsequent diastereoselective hydrogenation. nih.gov This method provides a stereodivergent route, allowing access to all possible stereoisomers by selecting the appropriate ligand and substrate substituents. nih.gov
Table 1: Catalysts and Ligands in Asymmetric Hydrogenation
| Catalyst Type | Chiral Ligand Example | Precursor Type | Target Moiety | Reference |
|---|---|---|---|---|
| Iridium (Ir) | H8-BINAPO | 4,5-Dehydropiperidine | (2R,4R)-4-methyl piperidine | researchgate.net |
| Ruthenium (Ru) | BINAP | 4-methylpiperidine derivative | (2R,4S)-4-Methylpiperidine-2-carboxylic acid | |
| Palladium (Pd) | Trost-type monophosphine | Propargylic amines | Chiral amino alcohols | nih.gov |
Optimization of Synthesis Processes for Enhanced Yield and Purity
Process optimization involves several key areas:
Reagent Selection: Moving away from toxic or inefficient reagents is a priority. For example, replacing toxic coupling agents like isobutyl chloroformate, which requires very low temperatures (around -20°C) and can lead to cyclic byproducts, with alternatives like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) has proven beneficial. iasoc.itgoogle.com CDMT exhibits low toxicity and allows the reaction to be performed at higher temperatures (15-20°C), resulting in a cleaner reaction profile. iasoc.itgoogle.com
Solvent Systems: The choice of solvent is crucial for both reaction efficiency and product isolation. In the synthesis of the key intermediate, ethyl (2R,4R)-1-[(2S)-2-amino-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methylpiperidine-2-carboxylate dihydrochloride (B599025), specific solvent mixtures are used. google.com For instance, an ethanol (B145695)/HCl mixture allows for the formation of a crystalline dihydrochloride salt, which is much less soluble than the corresponding monohydrochloride. google.com This facilitates easy isolation by filtration and surprisingly enables the near-complete removal of the unwanted (2S,4S) diastereomer into the mother liquors. google.com
The coupling of a carboxylic acid and an amine to form an amide bond is a fundamental step in the synthesis of Argatroban. This transformation requires a dehydrating or coupling agent to activate the carboxyl group. wikipedia.org N,N'-Dicyclohexylcarbodiimide (DCC) is a classic dehydrating agent used for this purpose. wikipedia.orggoogle.com In this reaction, the carboxyl group attacks the DCC molecule to form a highly electrophilic O-acylurea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide bond and the byproduct N,N'-dicyclohexylurea (DCU). wikipedia.org
Table 2: Parameters in DCC Coupling Reaction Tuning
| Parameter | Objective | Effect | Reference |
|---|---|---|---|
| Temperature | Reduce epimerization | Lowering reaction temperatures (<0°C) can minimize the loss of stereochemical integrity at chiral centers. | |
| Solvent | Product Solubility & Purity | The choice of solvent affects the solubility of the product and the DCU byproduct. DCU is largely insoluble in many organic solvents, allowing for its removal by filtration. | wikipedia.org |
| Additives (e.g., DMAP) | Catalyze Reaction | 4-Dimethylaminopyridine (DMAP) is often used as a catalyst in DCC-mediated esterifications and amidations to improve reaction rates and yields. | google.com |
While effective, the use of DCC requires careful management. The DCU byproduct, though mostly insoluble, can sometimes be difficult to remove completely from non-polar products. wikipedia.org Furthermore, conditions must be optimized to prevent side reactions, such as the racemization of chiral centers. acs.org Tuning parameters like temperature, solvent, and the use of additives is essential to maximize the yield and purity of the coupled product. google.com
Identification and Management of Synthetic Byproducts and Impurities
Throughout the synthesis of Argatroban, various byproducts and impurities can be generated, which must be identified, quantified, and controlled to ensure the final product's quality. gexinonline.com These impurities can arise from starting materials, side reactions, or degradation of the drug substance under various stress conditions. researchgate.net
A primary impurity of concern is the unwanted diastereomer formed during the peptide coupling step. Specifically, when coupling the ethyl (2R,4R)-4-methylpiperidine-2-carboxylate intermediate, the formation of ethyl (2S,4S)-1-[(2S)-2-amino-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methylpiperidine-2-carboxylate (an undesired diastereomer) occurs. google.com Management of this impurity is achieved through optimized crystallization processes. By using a specific ethanol/HCl solvent system, the desired (2R,4R) product is selectively precipitated as a less soluble dihydrochloride salt, while the unwanted (2S,4S) diastereomer remains in the solution, allowing for its removal. google.com This method can maintain the level of the undesired diastereomer below 5%, and typically below 2%. google.com
Forced degradation studies under hydrolytic (acidic, alkaline), oxidative, thermal, and photolytic conditions have been conducted to identify potential degradation products. researchgate.net Argatroban shows significant degradation under acidic, alkaline, and oxidative stress, while remaining stable under thermal and photolytic conditions. researchgate.net These studies led to the identification and characterization of several novel degradation products using techniques like HPLC, NMR, and mass spectrometry (LC-MS/Q-TOF). researchgate.net
A reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the quantitative analysis of an Argatroban intermediate and six related impurities (Impurity A-F). gexinonline.comresearchgate.net This method allows for the precise detection and quantification of these impurities.
Table 3: Identified Impurities in Argatroban Synthesis and Analysis
| Impurity Name/Type | Origin/Condition | Analytical Method | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|
| Diastereomer (Isomer 11) | Synthesis (Peptide Coupling) | HPLC | Not specified, but controlled to <2% | google.com |
| Impurity A | Synthesis/Degradation | RP-HPLC | 0.3 µg/ml | gexinonline.comresearchgate.net |
| Impurity B | Synthesis/Degradation | RP-HPLC | 0.125 µg/ml | gexinonline.comresearchgate.net |
| Impurity C | Synthesis/Degradation | RP-HPLC | 0.3 µg/ml | gexinonline.comresearchgate.net |
| Impurity D | Synthesis/Degradation | RP-HPLC | 0.3 µg/ml | gexinonline.comresearchgate.net |
| Impurity E | Synthesis/Degradation | RP-HPLC | 0.125 µg/ml | gexinonline.comresearchgate.net |
| Impurity F | Synthesis/Degradation | RP-HPLC | 0.125 µg/ml | gexinonline.comresearchgate.net |
| Degradation Product 1 (DP-1) | Acid/Alkaline Hydrolysis, Peroxide | LC-MS/Q-TOF, NMR, IR | Not specified | researchgate.net |
Molecular Mechanism of Thrombin Inhibition by Argatroban
Reversible Binding to the Thrombin Catalytic Active Site
Argatroban (B194362) functions by directly and reversibly binding to the catalytic active site of the thrombin molecule. drugbank.comuspharmacist.compfizermedicalinformation.com This binding is highly specific and competitive, effectively blocking the enzyme's primary function. nih.gov As a univalent direct thrombin inhibitor, argatroban interacts solely with the active site of thrombin, distinguishing it from bivalent inhibitors that also bind to other sites on the thrombin molecule. researchgate.net This targeted interaction prevents thrombin from acting on its substrates, thereby exerting its anticoagulant effect. patsnap.com The inhibition constant (Ki) of argatroban for thrombin is approximately 0.04 µM, indicating a high affinity and potent inhibition. drugbank.comfda.govpfizermedicalinformation.com
Independence from Antithrombin III Cofactor for Antithrombotic Activity
A key characteristic of argatroban's mechanism is its independence from the cofactor antithrombin III for its anticoagulant activity. drugbank.comfda.govpfizermedicalinformation.com This is a significant distinction from indirect thrombin inhibitors like heparin, which require antithrombin to exert their effects. patsnap.comnih.gov By directly targeting thrombin, argatroban can provide effective anticoagulation even in patients with antithrombin deficiency, a condition where heparin-based therapies may be less effective. nih.gov This direct action allows for a more predictable anticoagulant response. pfizermedicalinformation.com
Selective Inhibition Profile Against Related Serine Proteases
Argatroban exhibits a high degree of selectivity for thrombin. drugbank.comfda.gov At therapeutic concentrations, it has minimal to no inhibitory effect on other related serine proteases involved in the coagulation and fibrinolytic systems. drugbank.comfda.govpfizermedicalinformation.com These proteases include trypsin, factor Xa, plasmin, and kallikrein. drugbank.comfda.govpfizermedicalinformation.com This selectivity contributes to a more targeted anticoagulant effect, potentially reducing the risk of off-target interactions and associated side effects.
Table 1: Selectivity of Argatroban for Thrombin
| Protease | Inhibition by Argatroban (at therapeutic concentrations) |
| Thrombin | High drugbank.comfda.govpfizermedicalinformation.com |
| Trypsin | Little to no effect drugbank.comfda.govpfizermedicalinformation.com |
| Factor Xa | Little to no effect drugbank.comfda.govpfizermedicalinformation.com |
| Plasmin | Little to no effect drugbank.comfda.govpfizermedicalinformation.com |
| Kallikrein | Little to no effect drugbank.comfda.govpfizermedicalinformation.com |
Inhibition of Both Free and Clot-Associated Thrombin
A critical advantage of argatroban is its ability to inhibit both free (circulating) thrombin and thrombin that is bound to fibrin (B1330869) within a clot. drugbank.comfda.govpatsnap.comnih.gov Clot-associated thrombin is protected from inhibition by the heparin-antithrombin III complex but remains susceptible to direct thrombin inhibitors. uspharmacist.comresearchgate.net By neutralizing clot-bound thrombin, argatroban can prevent further growth of an existing thrombus and the continued activation of platelets within the clot. patsnap.com The small molecular size of argatroban facilitates its penetration into the thrombus, allowing it to effectively inhibit the entrapped thrombin. e-lactancia.org
Modulation of Thrombin-Catalyzed Coagulation Reactions
By directly inhibiting thrombin, argatroban effectively modulates a range of coagulation reactions that are catalyzed by this central enzyme. drugbank.comfda.govpfizermedicalinformation.com
One of the primary functions of thrombin is the conversion of soluble fibrinogen into insoluble fibrin monomers, which then polymerize to form the structural meshwork of a blood clot. patsnap.comnih.govpatsnap.com Argatroban's inhibition of thrombin directly blocks this crucial step, thereby preventing the formation of fibrin and, consequently, the development of a thrombus. drugbank.comfda.govnih.gov
Thrombin plays a vital role in amplifying its own generation through a positive feedback loop by activating coagulation factors V and VIII. nih.govnih.govthoracickey.com These activated factors (Va and VIIIa) are essential cofactors in the prothrombinase and tenase complexes, respectively, which lead to a burst of thrombin generation. thoracickey.com Thrombin also activates factor XIII, which cross-links and stabilizes the fibrin clot. nih.govnih.gov By inhibiting thrombin, argatroban attenuates the activation of factors V, VIII, and XIII, thereby dampening the propagation of the coagulation cascade and the formation of a stable thrombus. drugbank.comfda.govnih.gov
Impact on Protein C Activation
(2R, 4S)-1-(2S)-Argatroban exerts its anticoagulant effects by directly and reversibly binding to the active site of thrombin. pfizermedicalinformation.comfda.govfda.gov This inhibition extends to various thrombin-catalyzed reactions, including the activation of Protein C. pfizermedicalinformation.comfda.govdrugbank.comnih.gov Protein C is a naturally occurring, vitamin K-dependent zymogen that, when activated by the thrombin-thrombomodulin complex on endothelial cell surfaces, becomes a potent anticoagulant by inactivating coagulation cofactors Va and VIIIa. researchgate.netdrugbank.com
By inhibiting thrombin, Argatroban interferes with the activation of the Protein C pathway. drugbank.comnih.govdovepress.com However, the interaction is complex. Research indicates that while direct thrombin inhibitors (DTIs) like Argatroban inhibit Protein C activation, this effect can be influenced by the presence of thrombomodulin. researchgate.netnih.gov In experimental settings with high concentrations of thrombomodulin, Argatroban has been observed to paradoxically enhance thrombin generation, an effect that is dependent on Protein C. researchgate.netnih.gov Nevertheless, this enhanced thrombin generation did not translate to an effect on the activation of Thrombin-Activatable Fibrinolysis Inhibitor (TAFI). nih.gov
It is also important to note that Argatroban can interfere with laboratory tests for Activated Protein C (APC) resistance. Studies have shown that Argatroban significantly increases the APC resistance ratio in patient samples. nih.gov This can mask a true diagnosis of APC resistance, such as that caused by the Factor V Leiden mutation, potentially leading to a false-negative result. nih.gov
Inhibition of Platelet Aggregation
This compound is an effective inhibitor of platelet aggregation that is induced by thrombin. pfizermedicalinformation.comfda.govdrugbank.com Thrombin is the most potent activator of platelets, and its inhibition by Argatroban directly prevents this activation. tandfonline.comjacc.org The mechanism involves Argatroban binding to the active site of both free (soluble) and clot-bound thrombin, thereby blocking its ability to trigger platelet activation and subsequent aggregation. pfizermedicalinformation.comdrugbank.come-lactancia.org
Research has demonstrated Argatroban's potency in inhibiting thrombin-induced platelet aggregation with a reported half-maximal inhibitory concentration (IC50) value of 0.077 µM in washed isolated guinea pig platelets. caymanchem.comcaymanchem.com Further studies using rabbit washed platelets showed that Argatroban inhibited aggregation induced by clot-associated thrombin with an IC50 of 21 nM and aggregation induced by fluid-phase (free) thrombin with an IC50 of 12 nM. nih.gov In the same study, Argatroban also inhibited the release of thromboxane (B8750289) B2 (TXB2), a marker of platelet activation, with IC50 values of 13 nM and 33 nM for clot-associated and fluid-phase thrombin, respectively. nih.gov
Unlike unfractionated heparin (UFH), which can sometimes be associated with platelet activation, Argatroban has been shown to have no such detectable effects in ex vivo studies. ahajournals.org Argatroban effectively inhibits thrombin generating on the platelet surface, which may contribute to its efficacy in arterial thrombosis where platelets play a crucial role. doi.orgnih.gov This direct action on both free and clot-bound thrombin makes Argatroban a potent inhibitor of platelet-rich thrombi, a key advantage over indirect thrombin inhibitors like heparin, which are significantly less effective at inhibiting clot-bound thrombin. tandfonline.comnih.govdoi.org
Interactive Data Table: Argatroban Inhibition of Platelet Aggregation
| Inhibitor | Target | Species/System | IC50 Value | Source |
| This compound | Thrombin-Induced Platelet Aggregation | Guinea Pig (washed platelets) | 0.077 µM | caymanchem.comcaymanchem.com |
| This compound | Clot-Associated Thrombin-Induced Aggregation | Rabbit (washed platelets) | 21 nM | nih.gov |
| This compound | Fluid-Phase Thrombin-Induced Aggregation | Rabbit (washed platelets) | 12 nM | nih.gov |
| This compound | Clot-Associated Thrombin-Induced TXB2 Release | Rabbit (washed platelets) | 13 nM | nih.gov |
| This compound | Fluid-Phase Thrombin-Induced TXB2 Release | Rabbit (washed platelets) | 33 nM | nih.gov |
| Heparin | Fluid-Phase Thrombin-Induced Aggregation | Rabbit (washed platelets) | 0.02 mU/ml | nih.gov |
| Heparin | Clot-Induced Aggregation | Rabbit (washed platelets) | 48 mU/ml | nih.gov |
Enzyme Kinetics and Binding Affinity Studies of Argatroban
Determination of Thrombin Inhibition Constant (Ki)
Argatroban (B194362) is a highly selective, direct, and competitive inhibitor of thrombin, binding reversibly to the enzyme's catalytic site. e-lactancia.orgnih.gov This inhibitory action does not depend on cofactors like antithrombin III and is effective against both free and clot-bound thrombin. nih.govdrugbank.com The potency of this inhibition is quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.
Multiple studies using various methodologies have determined the Ki value for Argatroban. The values are generally consistent, though some variation exists depending on the experimental system. For instance, several sources report a Ki of approximately 39 to 40 nM (or 0.04 µM). e-lactancia.orgnih.govdrugbank.comportico.org However, studies utilizing capillary electrophoresis-based systems have reported slightly lower Ki values, in the range of 14.73 nM to 26.53 nM. researchgate.netnih.gov
The stereochemistry of the inhibitor molecule plays a crucial role in its binding affinity. Argatroban is a specific stereoisomer, and research on related precursor compounds has demonstrated significant differences in potency between isomers. For example, in studies of 4-methyl-1-[N2-[(3-methyl-1,2,3,4-tetrahydro-8-quinolinyl)sulfonyl]-L-arginyl]-2-piperidinecarboxylic acid (MQPA), the (2R,4R) isomer was found to be the most potent inhibitor of thrombin with a Ki of 0.019 µM, while the (2R,4S) isomer was significantly less potent, with a Ki of 0.24 µM. nih.gov
| Method/System | Reported Ki Value | Reference |
| Biochemical Assay | 3.9 x 10⁻⁸ M (39 nM) | e-lactancia.orgportico.org |
| Biochemical Assay | 0.04 µM (40 nM) | drugbank.com |
| Biochemical Assay | ~39 nM | nih.gov |
| CE-based THR-FXa IMER | 14.73 nM | researchgate.netnih.gov |
| UHPLC-MS/MS | 16.23 nM | researchgate.net |
| CE-based THR IMER | 26.53 nmol/L | researchgate.net |
| Assay (Bovine Thrombin) | 0.24 µM (for (2R,4S)-MQPA) | nih.gov |
Michaelis-Menten Kinetics in Thrombin-Substrate Systems
Understanding the fundamental interaction between thrombin and its substrates is a prerequisite for evaluating inhibitors. This is typically achieved by studying the reaction kinetics under the Michaelis-Menten model. This model describes the rate of enzymatic reactions by relating the reaction velocity to the substrate concentration, characterized by the Michaelis-Menten constant (Km). Km represents the substrate concentration at which the reaction rate is half of its maximum.
Different analytical platforms have been used to determine the Km for thrombin with various chromogenic substrates. The resulting Km values vary, reflecting differences in the substrates and the experimental conditions of the systems, such as online capillary electrophoresis (CE) based immobilized enzyme microreactors (IMERs) or ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). researchgate.net For example, a dual-enzyme (thrombin and factor Xa) co-immobilized microreactor (THR-FXa IMER) yielded a Km of 187.26 μM for thrombin. nih.gov In contrast, a different thrombin IMER system reported a Km of 0.514 mmol/L (514 μM), while a UHPLC-MS/MS method calculated a Km of 6.14 μM. researchgate.net These kinetic parameters provide a baseline for assessing how inhibitors like Argatroban alter the enzyme's activity.
| Analytical System | Thrombin Substrate | Reported Km Value | Reference |
| CE-based THR-FXa IMER | S-2238 | 187.26 µM | researchgate.netnih.gov |
| CE-based THR IMER | S-2366 | 0.514 mmol/L (514 µM) | researchgate.net |
| UHPLC-MS/MS | Not Specified | 6.14 µM | researchgate.net |
High-Throughput Screening (HTS) Methodologies for Thrombin Inhibitors
The discovery and development of new anticoagulant drugs rely heavily on high-throughput screening (HTS) methodologies. mdpi.com These technologies enable the rapid testing of large numbers of compounds for their ability to inhibit a specific target, such as thrombin. mdpi.com
Various HTS platforms have been developed and utilized for screening thrombin inhibitors. These include:
Fluorescence-Based Assays: A highly sensitive and specific fluorescent probe was developed for thrombin detection, enabling the HTS of inhibitors. In this system, Argatroban was used as a model inhibitor, and its inhibitory effect could be determined at concentrations as low as 1.43 nM. researchgate.net
Affinity Ultrafiltration-Mass Spectrometry (AUF-LC-MS): This technique allows for the rapid screening of compounds from complex mixtures, such as natural product extracts, based on their binding affinity to the target enzyme. rsc.org
Kinetic Coagulation Assays: A generic HTS assay that kinetically measures the clotting profile of plasma has been developed. This method was validated using known anticoagulants, including Argatroban, for which an effective concentration (EC50) was determined. nih.gov
These HTS methods are crucial tools that accelerate the identification and characterization of potential new thrombin inhibitors, with Argatroban often serving as a benchmark for inhibitory potency. mdpi.comresearchgate.netnih.gov
Electrophoretically Mediated Microanalysis (EMMA) for Kinetic Evaluation
Electrophoretically mediated microanalysis (EMMA) is a specialized technique within capillary electrophoresis (CE) used for studying enzyme kinetics. nih.govresearchgate.net The principle of EMMA involves the injection of the enzyme and its substrate into the capillary as separate, distinct plugs. tacr.cz When an electric field is applied, the plugs migrate and interpenetrate due to differences in their electrophoretic mobilities, initiating the enzymatic reaction within the capillary. tacr.cz The products and any unreacted substrate are then separated electrophoretically and quantified by a detector. tacr.cz
This methodology has been successfully applied to evaluate the inhibitory potency of Argatroban towards thrombin. researchgate.net Researchers developed an EMMA system to determine the kinetic constants of the thrombin-substrate reaction and subsequently measured the Ki for Argatroban. The results obtained were found to be in agreement with previously published values, validating EMMA as a reliable tool for kinetic analysis of thrombin inhibitors. researchgate.net The technique offers advantages of high resolution, speed, and minimal sample consumption. researchgate.net
Capillary Electrophoresis-Based Enzyme Microreactor Systems in Kinetic Studies
Immobilized enzyme microreactors (IMERs) integrated with capillary electrophoresis (CE) represent an advanced, automated platform for detailed enzyme kinetic studies. researchgate.netnih.gov In these systems, the enzyme (thrombin) is immobilized onto the inner surface of a capillary or onto a solid support packed within it. researchgate.net A solution containing the substrate is then passed through this microreactor, and the resulting products are separated and detected online by CE. researchgate.net
This approach has been used to precisely determine the kinetic parameters for Argatroban. In one study, a dual-enzyme microreactor with co-immobilized thrombin and factor Xa was constructed. nih.gov Using this system, the Michaelis-Menten constant (Km) for thrombin was calculated to be 187.26 μM, and the inhibition constant (Ki) for Argatroban was determined to be 14.73 nM. nih.gov Another study using a thrombin-only IMER found a Ki for Argatroban of 26.53 nmol/L. researchgate.net
These CE-IMER systems offer significant advantages, including high stability and reusability of the enzyme, which can be used for numerous consecutive runs with minimal loss of activity, as well as the potential for full automation. researchgate.netnih.govresearchgate.net
Structure Activity Relationship Sar Investigations of Argatroban
Impact of Stereochemistry on Inhibitory Potency and Selectivity
The stereochemistry of the piperidinecarboxylic acid moiety in argatroban (B194362) is a critical determinant of its inhibitory potency against thrombin. Argatroban, chemically named (2R, 4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid, has four asymmetric carbons. fda.govechemi.comnih.gov The commercially available formulation is a mixture of the (R) and (S) stereoisomers at the C-3 position of the tetrahydroquinoline ring, in a ratio of approximately 65:35. fda.govfresenius-kabi.us
Early research into the four stereoisomers of the 4-methyl-2-piperidinecarboxylic acid portion of the molecule revealed substantial differences in thrombin inhibition. The (2R, 4R)-isomer demonstrated the most potent inhibition, while the (2S, 4S)-isomer was the least potent, with an approximately 15,000-fold difference in inhibitory activity. researchgate.net This highlights the stringent stereochemical requirements of the thrombin active site.
The inhibitory constants (Ki) for bovine α-thrombin clearly illustrate this stereochemical dependence. The varying configurations of the 4-methyl-2-piperidinecarboxylic acid moiety lead to a wide range of potencies, emphasizing the importance of the (2R, 4R) configuration for optimal binding and inhibition. researchgate.net The relative inhibitory potency of these stereoisomers against trypsin was found to be nearly identical to that for thrombin, suggesting a similar specific binding site for the carboxamide portion in both enzymes. researchgate.net
| Stereoisomer (of MQPA) | Ki for Bovine α-thrombin (µM) |
| (2R, 4R) | 0.019 |
| (2R, 4S) | 0.24 |
| (2S, 4R) | 1.9 |
| (2S, 4S) | 280 |
This table displays the inhibitory constants (Ki) of four stereoisomers of 4-methyl-1-[N2-(3-methyl-1,2,3,4-tetrahydro-8-quinolinesulfonyl)-L-arginyl]-2-piperidinecarboxylic acid (MQPA) against bovine α-thrombin, showing the significant impact of stereochemistry on inhibitory potency. researchgate.net
Argatroban is highly selective for thrombin, showing minimal inhibition of other related serine proteases. caymanchem.comnih.gov This selectivity is crucial for its therapeutic profile.
| Enzyme | Ki (µM) |
| Thrombin | 0.0045 |
| Trypsin | 53 |
| Factor Xa | 0.19 |
| Plasmin | 25.7 |
| Tissue Plasminogen Activator | 87.7 |
This table shows the inhibitory constants (Ki) of Argatroban against various serine proteases, demonstrating its high selectivity for thrombin. caymanchem.com
Rational Design Principles for Argatroban Derivatives
The design of argatroban and its derivatives was rooted in a rational, structure-based approach. e-lactancia.org Initial research focused on arginine derivatives, as thrombin specifically cleaves the C-terminus of arginine in fibrinogen. thieme-connect.com The core principle was to create a molecule that could effectively mimic the natural substrate of thrombin and bind tightly to its active site. thieme-connect.comacs.org
The structure of argatroban can be conceptualized as a "tripod" that interacts with key sites within the thrombin active center: thieme-connect.com
A positively charged binding site: Engaged by the guanidino group of the arginine moiety.
An aromatic ring binding site: Interacts with the quinoline (B57606) ring.
A hydrophobic binding site: Occupied by the piperidine (B6355638) ring.
This multi-point interaction model guided the synthesis of derivatives. Modifications aimed to enhance binding affinity and selectivity. For instance, the development of derivatives based on the D-Phe-Pro-Arg sequence sought to replicate the binding interactions of argatroban-type inhibitors. acs.org The goal was to improve interactions with the S1 subsite of thrombin, leading to even more potent inhibitors. acs.org This iterative process of design, synthesis, and in vitro testing was fundamental to the development of highly effective thrombin inhibitors. ahajournals.org
In Silico Modeling and Computational Approaches in SAR
Computational methods have become indispensable in understanding and predicting the structure-activity relationships of thrombin inhibitors like argatroban. mdpi.comresearchgate.net In silico techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling are used to explore the binding mechanisms at an atomic level. mdpi.comnih.govnih.gov
Molecular dynamics simulations have been used to study the binding of inhibitors to human α-thrombin, calculating detailed interaction energies between the inhibitor and individual protein residues. nih.gov Such studies have provided insights into the primary binding mechanisms, confirming that inhibitors like argatroban bind in a specific "inhibition mode". nih.gov These computational analyses can often predict binding free energies that correlate well with experimental data. nih.gov
More recently, homology modeling has been employed to identify potential new applications for existing drugs. For example, computational studies have suggested argatroban as a potential inhibitor of other enzymes, such as the transmembrane protease, serine-2 (TMPRSS2), which is relevant in viral entry mechanisms. mdpi.comnih.govresearchgate.net These in silico screening approaches allow for the rapid assessment of large numbers of compounds against various biological targets, accelerating the drug discovery and repurposing process. mdpi.com
X-ray Crystallographic Analysis of Argatroban-Enzyme Complexes
X-ray crystallography has provided definitive, high-resolution structural information on how argatroban binds to thrombin. ahajournals.org The crystal structure of the human thrombin-argatroban complex has been determined, revealing the precise interactions that underpin its inhibitory activity. ahajournals.orgresearchgate.net
These crystallographic studies confirm that argatroban, a univalent inhibitor, fits into the deep active site cleft of thrombin. ahajournals.org The binding mode is distinct from that of bivalent inhibitors like hirudin, which interact with both the active site and exosite I of thrombin. ahajournals.orgnih.gov The analysis shows that the bulky hydrophobic groups of argatroban fit well into the hydrophobic pockets of the enzyme, such as the aryl binding site and the S2-cavity. nih.gov A crucial interaction involves the formation of intermolecular hydrogen bonds with the Gly216 residue in the thrombin active site. nih.govnih.gov
This detailed structural understanding, derived from X-ray analysis, has been invaluable. It not only explains the observed SAR data, such as the importance of stereochemistry, but also serves as an excellent starting point for the rational, structure-based design of new and improved antithrombotic agents. ahajournals.orgnih.gov
Supramolecular Assembly and Bivalent Inhibitor Design Strategies
Building on the principles of rational drug design, recent research has explored novel strategies such as supramolecular assembly and the creation of bivalent inhibitors. biorxiv.org This approach is inspired by natural thrombin inhibitors from blood-feeding organisms, which often bridge multiple binding sites on the enzyme to achieve high potency. biorxiv.org
One innovative strategy involves designing two separate molecular fragments that can self-assemble into a highly potent bivalent inhibitor upon binding to thrombin. biorxiv.orgunige.ch In one such design, fragments targeting the active site and exosite II of thrombin are linked to peptide nucleic acid (PNA) strands. biorxiv.orgresearchgate.net The hybridization of these PNA strands reinforces the binding of the two fragments to thrombin, resulting in a supramolecular complex with significantly enhanced inhibitory activity—up to an 800-fold gain compared to the individual fragments. biorxiv.orgkvinzo.com
A key advantage of this supramolecular approach is the potential for on-demand reversibility. biorxiv.orgunige.ch Because the potent inhibition depends on the assembly of the fragments, the complex can be disassembled by introducing a simple "antidote" molecule, such as a complementary PNA strand, which rapidly reverses the anticoagulant effect. researchgate.netkvinzo.com In vivo studies have shown that these supramolecular inhibitors can achieve a similar level of anticoagulation to argatroban and can be effectively reversed. biorxiv.orgbiorxiv.orgkvinzo.com This strategy represents a promising direction for developing next-generation therapeutics with built-in control over their activity. unige.ch
Preclinical Pharmacological Research of Argatroban
In Vitro Assays of Anticoagulant Activity
The anticoagulant effects of Argatroban (B194362) have been thoroughly evaluated in laboratory settings using various assays. These studies confirm its direct action on thrombin, a key enzyme in the coagulation cascade. hres.cafda.gov
Coagulation Assays in Pooled Human Plasma
In vitro studies using pooled human plasma have consistently demonstrated Argatroban's ability to prolong clotting times in a concentration-dependent manner. fda.govfda.govoup.com Key coagulation parameters such as the activated partial thromboplastin (B12709170) time (aPTT), prothrombin time (PT), and thrombin time (TT) are all affected by Argatroban. fda.govfda.gov
Research has shown that as the concentration of Argatroban in plasma increases, there is a corresponding and predictable increase in these clotting times. fda.gov For instance, one study evaluated the effects of various Argatroban concentrations on aPTT, PT, and TT in pooled human plasma. The results, as detailed in the table below, illustrate this clear dose-response relationship. fda.govfda.gov
| Argatroban Concentration (µg/mL) | aPTT (seconds) | PT (seconds) | TT (seconds) |
| 0 | 28.5 | 11.8 | 16.2 |
| 0.25 | 40.2 | - | - |
| 0.5 | 55.1 | - | >150 |
| 0.75 | - | - | >150 |
| 1.0 | 75.3 | 15.6 | >150 |
| 2.0 | 110.8 | - | - |
| 3.0 | >150 | 22.4 | - |
| 5.0 | >150 | 30.1 | - |
| 8.0 | >150 | 40.5 | - |
This table is interactive. You can sort and filter the data by clicking on the column headers.
These in vitro coagulation assays are fundamental in understanding the direct anticoagulant activity of Argatroban and provide a basis for its clinical monitoring. hres.casmw.ch The consistent and reproducible effects observed in these tests underscore its reliability as a thrombin inhibitor. nih.gov
Effects on Erythrocyte Membranes
Studies have been conducted to assess the direct action of Argatroban on red blood cell (erythrocyte) membranes. In an in vitro study using rat blood, it was observed that Argatroban at a concentration of 500 µM has a weak direct action on the erythrocyte membrane. hres.cahres.ca Further research into the specific nature and clinical relevance of this interaction is ongoing.
In Vivo Models of Thrombosis and Thrombolysis
The antithrombotic efficacy of Argatroban has been demonstrated in a wide range of animal models of both venous and arterial thrombosis. hres.campa.se These studies have been crucial in establishing its potential as a therapeutic agent for thrombotic disorders.
Venous Thrombosis Models
In various animal models of venous thrombosis, Argatroban has shown significant antithrombotic effects. hres.campa.se For example, in a rabbit model utilizing thromboplastin and stasis in the jugular vein, Argatroban effectively inhibited thrombus formation. thieme-connect.com Similarly, in a rat model of venous thrombosis induced by thromboplastin and stasis of the abdominal vena cava, Argatroban demonstrated a dose-dependent reduction in thrombus weight. nih.gov
The table below summarizes the effective doses (ED50) of Argatroban in a rat venous thrombosis model, highlighting its potency when administered as both an intravenous (i.v.) bolus and a continuous infusion. nih.gov
| Administration Route | ED50 (µg/kg) |
| i.v. bolus | 125 |
| Continuous i.v. infusion | 1.5 (µg/kg/min) |
This table is interactive. You can sort and filter the data by clicking on the column headers.
These findings from venous thrombosis models indicate that Argatroban is a potent inhibitor of thrombus formation in low-flow vascular environments. hres.campa.se
Arterial Thrombosis Models
Argatroban has also been extensively studied in animal models of arterial thrombosis, which are characterized by platelet-rich thrombi. hres.campa.se In a rabbit model involving endothelial damage of the femoral artery, Argatroban produced a dose-dependent delay in arterial occlusion. thieme-connect.com In a rat model of arterial thrombosis induced by electrical stimulation of the carotid artery, Argatroban led to dose-dependent increases in the duration of vessel patency. nih.gov
However, it has been noted that higher doses of Argatroban are generally required to inhibit arterial thrombosis compared to venous thrombosis. hres.campa.se In a porcine angioplasty model, the efficacy of Argatroban was compared to other direct thrombin inhibitors. The study found that while Argatroban had an effect, other inhibitors with a higher affinity for thrombin showed greater prevention of platelet and fibrin (B1330869) deposition. nih.gov
Enhancement of Thrombolysis and Vascular Recanalization in Animal Models
Preclinical studies have demonstrated that Argatroban can enhance the effectiveness of thrombolytic agents and promote the reopening of occluded blood vessels. hres.canih.gov In various animal models, the co-administration of Argatroban with recombinant tissue-type plasminogen activator (rt-PA) or streptokinase has been shown to improve thrombolysis and maintain vascular patency. hres.caashpublications.org
In a mouse model of carotid artery thrombolysis, the addition of Argatroban to rt-PA therapy increased recanalization rates from less than 30% to 50% and reduced the incidence of re-thrombosis. ashpublications.orgdntb.gov.ua Another study in an animal model of mesenteric arteriole thrombosis showed that Argatroban enhanced rSAK (recombinant staphylokinase)-induced thrombolysis. karger.com These findings suggest that Argatroban's inhibition of both free and clot-associated thrombin contributes to a more favorable environment for clot dissolution and prevents re-occlusion. hres.canih.gov
Comparative Preclinical Efficacy with Other Direct Thrombin Inhibitors and Anticoagulants
Preclinical research has extensively evaluated the antithrombotic efficacy of Argatroban in comparison to other anticoagulants, particularly unfractionated heparin (UFH) and other direct thrombin inhibitors (DTIs) like bivalirudin (B194457) and dabigatran (B194492). These studies, conducted in various animal and in-vitro models, highlight key differences in their mechanisms and effectiveness.
In several animal models, Argatroban has demonstrated greater effectiveness than heparin in the prevention of arterial thrombosis and in promoting vessel patency when used with thrombolysis. nih.gov Studies in rat models of venous, 'mixed', and arterial thrombosis have shown that Argatroban is a potent antithrombotic agent when given as an intravenous infusion. nih.gov In a venous thrombosis model, continuously infused Argatroban showed similar potency to heparin. nih.gov However, in an arterial thrombosis model, while both were effective, Argatroban achieved its antithrombotic effect with a lower degree of systemic anticoagulation compared to heparin. nih.gov Specifically, Argatroban infusions led to dose-dependent increases in vessel patency with only moderate changes in coagulation parameters like thrombin time and activated partial thromboplastin time (APTT), whereas even sub-threshold doses of heparin significantly prolonged these measures. nih.gov This suggests Argatroban may have a lower hemorrhagic potential than heparin at comparable antithrombotic doses. nih.gov Unlike heparin, Argatroban's anticoagulant action does not depend on antithrombin and it can inhibit both free and clot-bound thrombin, which heparin does less effectively. e-lactancia.orgjacc.org
Comparisons with the DTI bivalirudin in an in-vitro model using mechanical heart valves found that continuous infusion of either Argatroban or bivalirudin was as effective as UFH in preventing thrombus formation. researchgate.net However, when given as a bolus dose alone, both Argatroban and bivalirudin were less effective than UFH, with significantly more thrombus formation observed. researchgate.net This suggests the necessity of continuous infusion for sustained efficacy in this context. researchgate.net While both are direct thrombin inhibitors, they have distinct pharmacological profiles; Argatroban has a lower affinity for thrombin compared to bivalirudin and is eliminated via hepatobiliary excretion, whereas bivalirudin is cleared through proteolysis and renal excretion. jacc.orgresearchgate.net
Preclinical data also contrasts Argatroban with newer oral anticoagulants like dabigatran. Both are potent DTIs, but Argatroban's reversible binding to thrombin's active site differs from the mechanism of other inhibitors. doi.orgverseon.com In plasma-based thrombin generation assays, the potency of Argatroban was found to be comparable to that of dabigatran. verseon.com However, in-vitro studies assessing interactions with components of heparin-induced thrombocytopenia (HIT) found that neither dabigatran nor rivaroxaban (B1684504) (a direct factor Xa inhibitor) had any effect on the interaction of platelet factor 4 (PF4) or anti-PF4/heparin antibodies with platelets, suggesting they are viable options for alternative anticoagulation in patients with a history of HIT. nih.gov
Interactive Data Table: Comparative Preclinical Efficacy of Argatroban
| Comparator | Model | Key Findings | Citation(s) |
|---|---|---|---|
| Heparin | Rat Venous Thrombosis | Argatroban (infusion) had similar potency to heparin (infusion). | nih.gov |
| Heparin | Rat Arterial Thrombosis | Argatroban was effective with less systemic anticoagulation (prolongation of TT/APTT) compared to heparin. Bolus heparin was more active than bolus Argatroban on a weight basis. | nih.gov |
| Heparin | General Animal Models | Argatroban was more effective than heparin in preventing arterial thrombosis and promoting vessel patency with thrombolysis. | nih.gov |
| Bivalirudin | In-vitro Mechanical Heart Valve | Continuous infusion of Argatroban or bivalirudin was as effective as UFH in preventing thrombus formation. Bolus administration was less effective. | researchgate.net |
| Dabigatran | Human Plasma (in-vitro) | Argatroban showed comparable potency for thrombin inhibition in a thrombin generation assay. | verseon.com |
Investigation of Non-Anticoagulant Molecular Actions
Beyond its well-established role as an anticoagulant, preclinical research has begun to uncover non-hemostatic molecular actions of Argatroban. These investigations suggest that Argatroban may influence cellular processes involved in cancer metastasis and neurological protection, independent of its effects on thrombin and the coagulation cascade.
Recent studies have identified a novel antimetastatic property of Argatroban that is distinct from its anticoagulant function. researchgate.net This effect is mediated through the disruption of a specific protein-protein interaction involving the transcription factor E2F1 and its coactivator, metastasis-associated protein 1 (MTA1). researchgate.netnih.gov
In certain aggressive cancers, E2F1 forms a complex with MTA1, which it also helps to upregulate. nih.gov This E2F1:MTA1 complex synergistically enhances the expression of prometastatic target genes, such as hyaluronan synthase 2 (HAS2). nih.gov The resulting increase in hyaluronan production promotes cancer cell motility and contributes to an aggressive tumor microenvironment by increasing the infiltration of tumor-associated macrophages. researchgate.netnih.gov
Using a structure-based pharmacology approach, researchers discovered that Argatroban can abrogate the assembly of the E2F1:MTA1 complex. nih.gov By disrupting this key interaction, Argatroban inhibits the downstream signaling cascade, leading to reduced hyaluronan synthesis and suppressed metastasis. researchgate.netnih.gov In preclinical mouse models of highly aggressive circulating melanoma cells and orthotopic pancreatic tumors, treatment with Argatroban was shown to prevent metastasis and cancer relapses by perturbing this E2F1:MTA1/HAS2 axis. nih.govsemanticscholar.org This discovery positions Argatroban as a potential drug for repositioning in an antimetastatic capacity, targeting cancers that exhibit the E2F1/MTA1/HAS2 signature. researchgate.netnih.gov
Interactive Data Table: Argatroban's Antimetastatic Mechanism
| Component | Function | Effect of Argatroban | Citation(s) |
|---|---|---|---|
| E2F1 | Transcription factor that triggers tumor progression. | Argatroban disrupts the interaction between E2F1 and MTA1. | researchgate.netnih.gov |
| MTA1 | Coactivator for E2F1. | Argatroban disrupts the interaction between E2F1 and MTA1. | researchgate.netnih.gov |
| E2F1:MTA1 Complex | Potentiates expression of prometastatic genes like HAS2. | Argatroban abrogates the formation of this complex. | nih.gov |
| HAS2 | Hyaluronan Synthase 2; its expression is increased by the E2F1:MTA1 complex, leading to increased hyaluronan production and cell motility. | Downregulation of the pathway leads to reduced hyaluronan synthesis and suppressed metastasis. | researchgate.netnih.gov |
Preclinical studies have provided evidence for the neuroprotective effects of Argatroban in various models of cerebral ischemia and brain injury. These benefits appear to extend beyond preventing microthrombi and are linked to reducing secondary injury mechanisms like brain edema.
In experimental models of subarachnoid hemorrhage (SAH) in rats, Argatroban administration was shown to ameliorate early brain injury. nih.govnih.govahajournals.org High-dose Argatroban attenuated blood-brain barrier (BBB) disruption, reduced brain edema in all brain regions, decreased apoptotic cell death, and lowered the expression of inflammatory markers, ultimately leading to improved neurological outcomes. nih.govnih.govahajournals.org Similarly, in a rat model of intracerebral hemorrhage (ICH), Argatroban treatment significantly reduced perihematomal edema formation. ahajournals.org
In models of focal cerebral ischemia, Argatroban has been shown to reduce infarct volume and improve neurological deficits. researchgate.netahajournals.org Studies using a middle cerebral artery occlusion (MCAo) model in rats demonstrated that Argatroban could reverse learning and memory deficits caused by the ischemic event. researchgate.netahajournals.org The protective effect was significant when the drug was administered up to 3 hours after the onset of ischemia. researchgate.netahajournals.org These neuroprotective effects are thought to be mediated, in part, by inhibiting the deleterious effects of thrombin on the neurovascular unit, including its ability to cause cell death and BBB failure. researchgate.net
Furthermore, Argatroban has shown potential in the context of brain tumors. In a rodent glioma model, Argatroban treatment was found to reduce peritumoral edema. uzh.ch Other research has indicated that thrombin can induce glioma cell proliferation and that inhibiting thrombin with Argatroban reduced glioma growth and prolonged survival in an in-vivo model, suggesting a role for Argatroban in modulating glioma biology. nih.gov
Interactive Data Table: Neurological Effects of Argatroban in Preclinical Models
| Model | Effect of Argatroban | Key Findings | Citation(s) |
|---|---|---|---|
| Subarachnoid Hemorrhage (Rat) | Neuroprotection | Attenuated BBB disruption, reduced brain edema, decreased cell death, and improved neurological outcomes. | nih.govnih.govahajournals.org |
| Intracerebral Hemorrhage (Rat) | Edema Reduction | Significantly reduced perihematomal brain water content. | ahajournals.org |
| Focal Ischemia (MCAo, Rat) | Neuroprotection | Reversed learning and memory deficits; protective therapeutic window up to 3 hours post-ischemia. | researchgate.netahajournals.org |
| Glioma (Rodent) | Anti-Edema / Anti-Tumor | Reduced peritumoral edema; reduced glioma growth and prolonged survival. | uzh.chnih.gov |
Advanced Analytical Methodologies for Argatroban Research
Chromatographic Techniques for Purity and Impurity Profiling
Chromatographic methods are fundamental in separating Argatroban (B194362) from its impurities and degradation products, providing a detailed profile of the drug substance.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Development and Validation
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone for the purity assessment and impurity profiling of Argatroban. researchgate.net Several RP-HPLC methods have been developed and validated to quantify Argatroban and its related substances. gexinonline.comgexinonline.com These methods typically employ a C18 column and a mobile phase consisting of a buffer and an organic modifier. gexinonline.comresearchgate.net
A notable example of an HPLC method developed for an Argatroban intermediate and its six related impurities utilized an Agela Venusil MP C18 column (250mm × 4.6mm, 5μm). researchgate.netgexinonline.com The chromatographic separation was achieved using a mobile phase composed of a 65:35 (v/v) mixture of ammonium (B1175870) acetate (B1210297) buffer and methanol (B129727) at a flow rate of 1.0 mL/min, with UV detection at 272 nm. researchgate.netgexinonline.com The column temperature was maintained at 45°C. researchgate.netgexinonline.com This method demonstrated excellent linearity for the Argatroban intermediate and its impurities. researchgate.netgexinonline.com
The development of such methods is crucial for quality control during the manufacturing process of Argatroban. synzeal.com
Interactive Data Table: RP-HPLC Method Parameters for Argatroban Intermediate Analysis researchgate.netgexinonline.com
| Parameter | Condition |
| Column | Agela Venusil MP C18 (250mm × 4.6mm, 5μm) |
| Mobile Phase | 65:35 (v/v) mixture of ammonium acetate buffer and methanol |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45°C |
| Detection | UV at 272 nm |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS and LC/HR-MSn) for Quantitation and Product Fragmentation Analysis
Liquid chromatography coupled with mass spectrometry (LC-MS) offers superior sensitivity and selectivity for the quantification of Argatroban and the structural elucidation of its related substances.
LC-MS/MS for Quantitation:
LC-tandem mass spectrometry (LC-MS/MS) is a powerful tool for quantifying Argatroban in biological matrices such as plasma and serum. nih.govnyu.edu These methods are essential for therapeutic drug monitoring and pharmacokinetic studies. A validated HPLC-MS/MS method for the simultaneous determination of several direct oral anticoagulants, including Argatroban, has been developed. nih.govresearchgate.net This method utilized a Phenomenex Luna Pentafluorophenyl column with a gradient mobile phase of acetonitrile (B52724) and water containing ammonium formate (B1220265) and formic acid. nih.gov Detection was performed using a mass spectrometer in positive ionization mode with multiple reaction monitoring (MRM). nih.govresearchgate.net This approach provides high sensitivity, with limits of detection (LOD) and quantification (LOQ) in the low ng/mL range. nih.govresearchgate.net
LC/HR-MSn for Product Fragmentation Analysis:
High-resolution multistage mass spectrometry (LC/HR-MSn) is instrumental in characterizing the fragmentation pathways of Argatroban and identifying its degradation products. sigmaaldrich.comresearchgate.net Studies on the photodegradation of aqueous Argatroban have employed LC/HR-MSn to separate and identify significant photoproducts. researchgate.net An in-depth fragmentation study of Argatroban was conducted to establish its main fragmentation mechanisms, which is crucial for identifying related substances. researchgate.net This technique has also been used to characterize novel degradation products formed under various stress conditions, such as hydrolysis and oxidation. researchgate.net
Interactive Data Table: LC-MS/MS Method for Argatroban Quantitation in Serum nih.govresearchgate.net
| Parameter | Condition |
| Column | Phenomenex Luna Pentafluorophenyl (150 mm x 2 mm, 5 µm) |
| Mobile Phase A | Water/ammonium formate (2 mM)/formic acid (0.2%) |
| Mobile Phase B | Acetonitrile/ammonium formate (2 mM)/formic acid (0.2%) |
| Flow Rate | 0.5 mL/min to 1 mL/min (gradient) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| LOD | 0.5 - 1.0 ng/mL |
| LOQ | 1.9 - 3.6 ng/mL |
Spectroscopic and Other Advanced Characterization Methods
Beyond chromatography, spectroscopic techniques are vital for the comprehensive structural characterization of Argatroban and its isomers. A study focusing on the separated 21R and 21S-diastereoisomers of Argatroban utilized a combination of crystallographic and spectroscopic methods to perform a detailed structural analysis. researchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy have been employed to characterize degradation products, providing confirmation of their proposed structures. researchgate.net These advanced methods, often used in conjunction with LC-MS data, provide a complete picture of the molecule's structure and stereochemistry. researchgate.netresearchgate.net
Method Validation for Analytical Robustness, Sensitivity, and Specificity
Validation of analytical methods is a critical regulatory requirement to ensure they are reliable for their intended purpose. jru-b.com The validation process for Argatroban analytical methods assesses several key parameters, including robustness, sensitivity, and specificity. gexinonline.comgexinonline.com
Robustness: This is the measure of a method's capacity to remain unaffected by small, deliberate variations in its parameters, indicating its reliability during normal use. gexinonline.comgexinonline.com For HPLC methods, robustness is tested by varying parameters like the mobile phase composition, pH, column temperature, and flow rate. gexinonline.comgexinonline.com For an HPLC method for an Argatroban intermediate, the maximum relative standard deviation (R.S.D.) was found to be 5.3% under deliberate variations of method parameters, demonstrating its robustness. researchgate.netgexinonline.com
Sensitivity: The sensitivity of an analytical method is determined by its limit of detection (LOD) and limit of quantification (LOQ). gexinonline.com For the HPLC method for the Argatroban intermediate, the LOQ was determined to be 0.5 μg/mL for the main compound and ranged from 0.125 to 0.3 μg/mL for its impurities, indicating high sensitivity. researchgate.netgexinonline.com LC-MS/MS methods for Argatroban in biological fluids have demonstrated even greater sensitivity, with LODs between 0.5 and 1.0 ng/mL and LOQs between 1.9 and 3.6 ng/mL. nih.govresearchgate.net
Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components. researchgate.net In HPLC methods, specificity is confirmed by the absence of interfering peaks at the retention time of the analyte and its impurities. researchgate.net For LC-MS/MS methods, the use of specific MRM transitions ensures a high degree of specificity. nih.gov
Interactive Data Table: Validation Parameters for an HPLC Method of an Argatroban Intermediate researchgate.netgexinonline.com
| Validation Parameter | Result |
| Linearity (r²) | >0.9995 |
| LOQ (Argatroban Intermediate) | 0.5 μg/mL |
| LOQ (Impurities) | 0.125 - 0.3 μg/mL |
| Robustness (Max R.S.D.) | 5.3% |
| Accuracy (Recovery) | Within acceptable limits as per ICH guidelines |
| Precision (R.S.D.) | Within acceptable limits as per ICH guidelines |
Metabolic Pathways and Biotransformation Studies of Argatroban
Hepatic Metabolism via Hydroxylation and Aromatization of the 3-Methyltetrahydroquinoline Ring
The principal mechanism of Argatroban (B194362) metabolism involves chemical modifications of its 3-methyltetrahydroquinoline ring within the liver. nih.govdrugbank.comglobalrph.com This process occurs through two main reactions: hydroxylation and aromatization. nih.govdrugbank.comglobalrph.com These reactions alter the structure of the Argatroban molecule, leading to the formation of several metabolites. This hepatic transformation is a critical determinant of the drug's pharmacokinetic profile. youtube.com Argatroban is primarily excreted in the feces, which is thought to occur via biliary secretion, with a smaller portion eliminated through urine. drugbank.com
Role of Cytochrome P450 Enzymes (CYP3A4/5) in Metabolite Formation
The enzymatic drivers of Argatroban's metabolism have been identified as members of the cytochrome P450 superfamily, specifically the CYP3A4 and CYP3A5 isoenzymes. globalrph.comyoutube.com In vitro studies utilizing human liver microsomes have confirmed that these enzymes catalyze the formation of Argatroban's known metabolites. globalrph.com The involvement of CYP3A4/5 is a key aspect of the drug's biotransformation, influencing its rate of clearance and potential for drug-drug interactions.
Identification and Characterization of Primary and Secondary Metabolites
Four distinct metabolites of Argatroban, designated as M1, M2, M3, and M4, have been identified. globalrph.com The primary metabolite, M1, is the most significant in terms of its presence in plasma and its pharmacological activity. nih.govglobalrph.com
The parent drug, unchanged Argatroban, remains the major component found in plasma. globalrph.com The concentration of the primary metabolite, M1, in plasma typically ranges from 0% to 20% of the parent drug's concentration. globalrph.com Research has shown that M1 possesses anticoagulant effects, although they are three- to five-fold weaker than those of Argatroban. globalrph.com The other metabolites, M2, M3, and M4, are considered secondary as they are found in very low amounts in the urine and have not been detected in plasma or feces. globalrph.com
A study involving patients with heparin-induced thrombocytopenia reported mean plasma concentrations of Argatroban and its M1 metabolite during steady-state infusion. These findings provide insight into the relative exposure to the parent drug and its primary metabolite in a clinical setting. nih.gov
Table 1: Plasma Concentrations of Argatroban and its Primary Metabolite (M1)
| Compound | Mean Concentration (µg/mL) | Standard Deviation (µg/mL) |
| Argatroban | 0.7 | ± 0.35 |
| M1 | 5.5 | ± 2.8 |
Data from a study in patients with heparin-induced thrombocytopenia during steady infusion. nih.gov
Degradation and Stability Research of Argatroban
Photodegradation Pathways and Photoproduct Identification
(2R, 4S)-1-(2S)-Argatroban is known to be susceptible to degradation upon exposure to light. sigmaaldrich.comsigmaaldrich.com Investigations using advanced analytical techniques have been conducted to identify the resulting photoproducts and elucidate the transformation pathways.
A detailed study on the photodegradation of aqueous Argatroban (B194362) in aerobic conditions utilized gradient reversed-phase liquid chromatography coupled with high-resolution multistage mass spectrometry (LC/HR-MSn) to separate and characterize the significant photoproducts formed. researchgate.net The research identified that the primary sites for photolytic reactions are the methyltetrahydroquinoline nitrogen and the nitrogen atom of the guanidine (B92328) group. researchgate.net The degradation pathways are initiated through a one-electron oxidation process, accompanied by the loss of a proton. researchgate.net
The subsequent transformation processes observed include:
Desulfonation: Removal of the sulfonyl group.
Cyclisation: Formation of diazinane-type compounds.
Rearrangements: Transfer of the methyltetrahydroquinoline group toward the guanidine function. researchgate.net
Understanding these photodegradation pathways is crucial for developing appropriate handling, storage, and administration protocols that mitigate drug decay. researchgate.nethres.ca Interestingly, one photostability study submitted to the FDA showed no significant difference in the assay and impurities of Argatroban in light-exposed samples, a surprising result given that photo-degradants are known to form when the drug substance is exposed to light. fda.gov
Table 1: Summary of Argatroban Photodegradation Findings
| Research Area | Key Findings | Analytical Method |
|---|---|---|
| Photoproduct Identification | Successful separation and characterization of significant photoproducts. researchgate.net | LC/HR-MSn |
| Initiation Reactions | One-electron oxidation at the methyltetrahydroquinoline nitrogen and guanidine group. researchgate.net | LC/HR-MSn |
| Transformation Processes | Desulfonation, cyclisation (forming diazinane compounds), and molecular rearrangements. researchgate.net | LC/HR-MSn |
Solution-Mediated Phase Transformation Studies
The physical form of an active pharmaceutical ingredient can significantly impact its properties. Studies on this compound have investigated its behavior in solution, specifically its tendency to undergo phase transformations.
Research has identified and characterized an ethanol (B145695) solvate of Argatroban. acs.orgresearchgate.net The thermodynamic stability of this solvate was established by constructing ternary phase diagrams for an ethanol-water-argatroban system at temperatures of 35.0°C, 40.0°C, and 45.0°C. acs.orgacs.org These diagrams help define the conditions under which different solid forms are stable.
The solution-mediated phase transformation from Argatroban monohydrate to the more stable ethanol solvate in an ethanol-water mixture was analyzed using in-situ Raman and IR spectroscopy. acs.orgacs.org This transformation is dependent on water activity; the ethanol solvate is the stable form at lower water activity, while the monohydrate is stable at higher water activity. acs.org
Kinetic studies revealed that the rate-controlling step of the transformation varies. In the initial stage, the growth of the ethanol solvate crystal is the rate-determining step. acs.orgacs.org In the later stage, the dissolution of the original monohydrate form becomes the more critical, rate-limiting factor. acs.orgacs.org The rate of this transformation is also influenced by temperature; as temperature increases, the time required for the complete phase transformation decreases significantly. acs.org For example, the total transformation time was observed to decrease from 3060 seconds at 30.0°C to 1080 seconds at 45.0°C. acs.org
Table 2: Effect of Temperature on Argatroban Phase Transformation Time
| Temperature | Plateau Time (s) | Total Transformation Time (s) |
|---|---|---|
| 30.0°C | 1320 | 3060 |
| 45.0°C | 180 | 1080 |
Data from a study on the transformation from monohydrate to ethanol solvate. acs.org
Impact of Environmental Factors on Compound Stability
The stability of this compound is influenced by environmental factors such as temperature, humidity, and pH. Stability studies are essential to determine appropriate storage conditions and shelf life.
Temperature and Humidity: Argatroban appears to be sensitive to temperature. fda.gov Accelerated stability studies are often conducted at elevated temperatures and humidity to predict long-term stability. One study performed at 40°C ± 2°C and 75% ± 5% relative humidity (RH) showed that some batches failed the total impurity limit after six months. fda.gov Another study under the same conditions (40°C/75% RH) also did not support a 24-month expiration period. fda.gov However, long-term stability data collected at 25°C ± 2°C showed that the product could be near its impurity limits by 24 months. fda.gov A separate accelerated test at 40°C and 75% RH over six months found that the appearance, pH, visible foreign matter, and related substances met regulations, with no obvious change in Argatroban content. google.com Recommended storage conditions are generally at room temperature (15-25°C or 59-77°F), with protection from light. hres.ca
pH Stability: The pH of the formulation has a significant impact on the stability of Argatroban in aqueous solutions. Degradation rate studies at an accelerated temperature of 55°C across various pH values demonstrated that the degradation rate is highest at very low (pH 2.0) and high (pH 11.05) pH values. google.com The compound exhibits maximum stability in the pH range of 5.0 to 8.0. google.com For formulations, a target pH of 5.0 ± 0.5 is suggested to maximize stabilization effects, with data indicating that the total change in degradants at 40°C is less than 1% over the study period within this pH range. google.com
Table 3: Results of Accelerated Stability Testing (6 Months)
| Condition | Parameter | Observation |
|---|---|---|
| 40°C ± 2°C / 75% ± 5% RH | Appearance | Meets Regulation google.com |
| pH | Meets Regulation google.com | |
| Visible Foreign Matter | Meets Regulation google.com | |
| Related Substances | Meets Regulation google.com | |
| Argatroban Content | No obvious change google.com |
Argatroban in Biomaterial Science and Surface Modification
Immobilization Strategies for Antithrombogenic Surfaces
Creating surfaces that resist blood clotting, known as antithrombogenic surfaces, is a primary goal in the design of blood-contacting medical devices. rsc.org The immobilization of bioactive molecules like Argatroban (B194362) is a key strategy to achieve this. rsc.org Argatroban is a small molecule that directly and reversibly binds to the active site of thrombin, a crucial enzyme in the coagulation cascade. rsc.orgnih.gov This action prevents thrombin from converting fibrinogen to fibrin (B1330869), thus inhibiting clot formation. nih.gov
Several methods have been explored to attach Argatroban to various biomaterial surfaces. These strategies often involve covalent bonding to ensure the stability of the immobilized molecule and prevent it from leaching into the bloodstream. rsc.orgahajournals.org For instance, Argatroban has been successfully linked to polyurethane-silicone polymers, which are commonly used in medical devices. nih.govnih.gov The process involves chemical cross-linking to create a stable coating. nih.gov Researchers have worked to optimize the amount of Argatroban and the reaction conditions to maximize the antithrombin activity on the polymer surface. nih.govnih.gov
Another approach involves a multi-step chemical modification of the biomaterial surface. For example, polysulfone membranes, often used in dialysis, can be modified to introduce reactive chemical groups. nih.govresearchgate.net Argatroban can then be grafted onto these activated sites. nih.govresearchgate.net This method not only immobilizes the anticoagulant but can also increase the hydrophilicity of the membrane, which further helps in reducing protein adsorption and platelet activation. nih.govresearchgate.net
The effectiveness of these immobilization strategies is evaluated through various in vitro and in vivo tests. These tests measure the reduction in thrombus formation, platelet adhesion, and the activation of the coagulation system. nih.govmdpi.com The results have shown that surfaces modified with Argatroban exhibit significantly improved hemocompatibility compared to unmodified surfaces. nih.govnih.gov
| Biomaterial | Immobilization Strategy | Key Findings | Reference |
| Polyurethane-silicone (CarboSil®) | Chemical cross-linking | Increased antithrombin activity; significant reduction in thrombus formation in an ECC model. nih.govnih.gov | nih.govnih.gov |
| Polysulfone (PSf) | Chemical grafting via surface activation | Reduced protein adsorption, platelet activation, and coagulation; improved hemocompatibility. nih.govresearchgate.net | nih.govresearchgate.net |
| Polyethersulfone (PES) | Polydopamine-assisted sequential grafting of Argatroban and mPEG-NH2 | Suppressed platelet adhesion and activation; prolonged clotting times. nih.gov | nih.gov |
| Poly(vinyl chloride) (PVC) and Polyurethane (PU) | Immobilization on copper-modified surfaces | Combined nitric oxide generation and thrombin inhibition. alliedacademies.org | alliedacademies.org |
Applications in Extracorporeal Circulation Devices
Extracorporeal circulation (ECC) devices, such as heart-lung machines, extracorporeal membrane oxygenation (ECMO) systems, and hemodialysis machines, are essential for life support in various clinical situations. nih.govmdpi.com However, the exposure of blood to the artificial surfaces of these circuits triggers coagulation, necessitating systemic anticoagulation, which carries a significant risk of bleeding. nih.govnih.gov Surface modification of ECC components with Argatroban offers a promising solution by creating a localized antithrombotic environment. nih.govamegroups.cn
Argatroban has been successfully used as an alternative anticoagulant in ECMO and cardiopulmonary bypass (CPB) for patients who cannot tolerate heparin, for instance, due to heparin-induced thrombocytopenia (HIT). nih.govedpsciences.org The development of Argatroban-coated circuits aims to further enhance safety by reducing or eliminating the need for systemic anticoagulants. nih.govamegroups.cn
Research has demonstrated the potential of Argatroban-immobilized surfaces in ECC models. In a rabbit ECC model, tubing coated with an Argatroban-polyurethane polymer showed significantly less thrombus formation after four hours compared to the uncoated control. nih.govnih.gov Importantly, this was achieved without a significant change in the systemic clotting time of the animal, indicating a localized effect of the immobilized drug. nih.govnih.gov
The combination of Argatroban with other bioactive agents is also being explored. For example, surfaces that both release nitric oxide (NO), a potent platelet inhibitor, and have immobilized Argatroban have been developed. nih.govamegroups.cn This dual-action approach targets both platelet activation and fibrin formation, the two main pathways of thrombosis. nih.govalliedacademies.org In experimental models, these combination surfaces have shown excellent thromboresistance, preserving platelet count and function while preventing clot formation within the circuit. nih.govamegroups.cn
| ECC Application | Key Research Findings | Reference |
| General Extracorporeal Circulation (ECC) | Argatroban-coated circuits significantly reduced thrombus formation in a rabbit model. nih.govnih.gov | nih.govnih.gov |
| Extracorporeal Membrane Oxygenation (ECMO) | Argatroban is used as an alternative systemic anticoagulant; surface modifications are being developed to provide local thromboprophylaxis. nih.govamegroups.cn | nih.govamegroups.cn |
| Cardiopulmonary Bypass (CPB) | Argatroban has been used successfully for anticoagulation in pediatric and adult patients. nih.govresearchgate.net | nih.govresearchgate.net |
| Hemodialysis | Argatroban-modified membranes show potential for reducing clotting during dialysis. nih.govresearchgate.net | nih.govresearchgate.net |
Chemical Grafting onto Polymeric Membranes (e.g., Polysulfone, PES) for Enhanced Biocompatibility
Polymeric membranes, particularly those made from polysulfone (PSf) and polyethersulfone (PES), are widely used in medical applications like hemodialysis. researchgate.netresearchgate.net While these materials have good mechanical and clearance properties, their surfaces can activate the coagulation cascade when they come into contact with blood. researchgate.net Chemical grafting of Argatroban onto these membranes is a strategy to improve their biocompatibility and create a nonthrombogenic surface. nih.govresearchgate.net
The process of grafting Argatroban onto a polysulfone membrane typically involves a multi-step chemical modification. nih.govresearchgate.net Due to the relatively inert nature of polysulfone, the surface is first activated to introduce reactive functional groups, such as carboxyl groups. researchgate.net Argatroban is then covalently bonded to these sites. nih.govresearchgate.net This chemical modification has been shown to not only impart anticoagulant activity but also to increase the hydrophilicity of the membrane surface. nih.govresearchgate.net A more hydrophilic surface is less prone to protein adsorption and platelet adhesion, which are initial steps in thrombus formation. researchgate.net
Studies have demonstrated the success of this approach. An Argatroban-modified PSf membrane showed significantly reduced protein adsorption, platelet activation, and complement system activation compared to the original membrane. nih.govresearchgate.net Consequently, the modified membrane exhibited prolonged blood clotting times, indicating its enhanced anticoagulation properties. nih.gov
A similar strategy has been applied to polyethersulfone (PES) membranes. nih.gov In one study, a polydopamine coating was first applied to the PES surface, which then facilitated the sequential covalent grafting of Argatroban and methoxy (B1213986) polyethylene (B3416737) glycol amine (mPEG-NH2). nih.gov The resulting modified membrane demonstrated excellent antithrombotic capabilities, including suppressed platelet adhesion and activation, and prolonged clotting times. nih.gov These findings highlight the potential of Argatroban-grafted membranes for use in blood-contacting devices like dialyzers, especially for patients at high risk of bleeding. nih.govnih.gov
Future Research Directions and Unexplored Avenues for Argatroban
Development of Novel Analogues with Modified Pharmacological Profiles
Key Research Findings:
Oral Prodrugs: The development of dabigatran (B194492) etexilate serves as a successful translational model. nih.govresearchgate.net This compound is a prodrug designed to be fat-soluble for intestinal absorption, after which it is converted back to its active form, dabigatran. nih.govspandidos-publications.comresearchgate.net This strategy of converting water-soluble, poorly absorbable active site inhibitors into absorbable prodrugs is a central focus for creating orally active DTIs based on structures like argatroban (B194362). nih.govresearchgate.net
Improved Properties: The search for new DTIs is also driven by the desire to improve upon the properties of existing agents like argatroban and dabigatran, aiming for molecules with a wider therapeutic window and reduced cytotoxicity. spandidos-publications.com
Novel Chemical Scaffolds: Research has expanded to include compounds derived from the tripeptide template D-Phe-Pro-Arg and various peptides isolated from blood-sucking animals, which have shown potential as effective thrombin inhibitors. spandidos-publications.com These explorations into different chemical structures could lead to a new class of anticoagulants with unique pharmacological profiles.
The overarching goal is to synthesize new chemical entities that retain the potent and selective thrombin inhibition of argatroban while offering significant advantages in their pharmacokinetic and pharmacodynamic profiles, most notably the potential for oral administration. spandidos-publications.comthieme-connect.com
Exploration of Alternative Delivery Systems and Formulations
Parallel to the development of new analogues, researchers are exploring innovative delivery systems to enhance the therapeutic application of argatroban itself. These advanced formulations aim to improve drug targeting, prolong circulation time, and enhance patient compliance. drugpatentwatch.com
Key Research Findings:
Nanoparticle-Based Carriers: A prominent area of research involves the use of nanoparticles as drug delivery vehicles. google.com These systems offer the potential for targeted therapy. For instance, researchers have developed H2O2-responsive platelet membrane-encased polymeric nanoparticles (PNPArg) loaded with argatroban. nih.gov This system is designed to target thrombus sites, where the nanoparticle's polymer core can scavenge excessive reactive oxygen species while releasing argatroban, creating a synergistic therapeutic effect. nih.gov
Liposomal Formulations: The encapsulation of argatroban within liposomes is another avenue being investigated. creative-biolabs.com Lipid-based delivery systems can modify a drug's pharmacokinetic properties and are a well-established strategy for improving drug delivery.
Biodegradable Polymer Systems: Studies on injectable, biodegradable polymers for long-term drug delivery, such as poly(propylene fumarate) (PPF), suggest possibilities for creating sustained-release formulations of argatroban for localized applications. science.gov
Surface Functionalization: The concept of chemically conjugating or functionalizing surfaces with argatroban is being explored to create nonthrombogenic biointerfaces on medical devices and membranes, which could have significant implications for procedures requiring extracorporeal circulation. taylorandfrancis.com
These alternative delivery systems represent a shift from conventional administration, opening possibilities for site-specific treatment and potentially expanding the therapeutic utility of argatroban. drugpatentwatch.comnih.gov
Further Elucidation of Non-Anticoagulant Molecular Mechanisms
While argatroban's primary mechanism is the direct inhibition of thrombin, emerging research suggests it may possess other molecular activities beyond anticoagulation. fda.govnih.govdrugbank.com Further investigation into these secondary mechanisms could uncover new therapeutic applications for the compound.
Key Research Findings:
Anti-inflammatory and Antiviral Properties: Research, particularly in the context of COVID-19, has highlighted the potential anti-inflammatory and antiviral activities of argatroban. nih.gov Thrombo-inflammation is a key feature of severe viral illnesses, and argatroban's ability to modulate this process, in addition to its anticoagulant effects, is an area of active interest. nih.gov A review noted that argatroban demonstrates these properties and has a favorable drug-drug interaction profile with therapeutics evaluated for COVID-19. nih.gov
Modulation of Thrombin-Induced Reactions: Argatroban inhibits a range of thrombin-catalyzed reactions, including the activation of protein C. fda.govdrugbank.comoup.com The full downstream consequences of inhibiting these specific pathways, independent of fibrin (B1330869) clot formation, are not completely understood and warrant deeper molecular investigation.
Elucidating these non-anticoagulant effects could reposition argatroban or its future analogues as multifunctional therapeutic agents, with potential applications in inflammatory and infectious diseases where the coagulation cascade plays a significant pathological role. nih.gov
Application in Advanced Diagnostic and Research Tools
The unique properties of argatroban and its derivatives are being leveraged for the development of sophisticated diagnostic and research tools, moving beyond therapeutic use into the realm of molecular imaging and advanced laboratory monitoring.
Key Research Findings:
Cardiovascular Imaging: There is active research into developing anticoagulant derivatives for use in cardiovascular imaging. google.com These agents could be used for the diagnosis, prognosis, and therapeutic follow-up of thrombotic diseases, with potential applications in nuclear imaging. google.comoup.com
Improved Monitoring Assays: Standard coagulation tests like aPTT and ACT can correlate poorly with argatroban plasma concentrations in certain patient populations, such as the critically ill. mdpi.com This has driven research into more precise monitoring methods. A novel, ecarin-based bedside test using rotational thrombelastometry is being evaluated for its ability to accurately measure the effect of argatroban. clinicaltrials.gov Ecarin-based tests are known to be effective in determining the effects of direct thrombin inhibitors. clinicaltrials.gov
Quantitative Measurement: For specific clinical scenarios where argatroban's pharmacokinetics may be unpredictable, clotting-based diluted thrombin time assays are available to provide a quantitative measurement of the drug's concentration in patient plasma. synnovis.co.uk
These advancements aim to refine the use of argatroban through more precise monitoring and to utilize its thrombin-targeting capability to create new tools for visualizing and understanding thromboembolic disease. google.comclinicaltrials.gov
Q & A
What criteria should guide the formulation of research questions for preclinical Argatroban studies?
- Methodological Answer : Use the FLOAT framework:
- F ocus: Narrow the scope (e.g., "How does Argatroban modulate platelet-neutrophil interactions in sepsis?").
- L ink variables: Relate pharmacokinetic parameters (e.g., AUC) to functional outcomes (e.g., clot resolution time).
- O pen-ended: Avoid binary hypotheses (e.g., "Does Argatroban reduce mortality?" vs. "What dose optimizes thrombin inhibition without bleeding risk?").
- A ctionable: Ensure access to validated assays (e.g., thrombin generation assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
